molecular formula C18H23NO5 B6348410 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-56-2

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348410
CAS No.: 1326813-56-2
M. Wt: 333.4 g/mol
InChI Key: NIGAQRBFPWPGQX-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-56-2) is a high-purity spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C18H23NO5 and a molecular weight of 333.38 g/mol, is specifically designed for the creation of compound libraries via parallel synthesis for biological screening . Spirocyclic scaffolds are highly valued for their three-dimensional, rigid structure, which enables the systematic exploration of chemical space. They feature two points of orthogonal diversification, allowing researchers to introduce incremental changes in the relative spatial orientation of peripheral substituents. This is crucial for investigating the relationship between molecular structure, lipophilicity, and biological activity . The high sp3 carbon content of this scaffold is essential for the three-dimensional exploration of chemical space, moving beyond flat, aromatic structures to access novel biological targets . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-12-7-9-18(10-8-12)19(15(11-24-18)17(21)22)16(20)13-3-5-14(23-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGAQRBFPWPGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Precursors

A common approach involves cyclizing γ-amino alcohol derivatives under acidic or basic conditions. For example, heating 3-(aminomethyl)-8-methyltetrahydro-2H-pyran-4-ol in the presence of p-toluenesulfonic acid (PTSA) induces dehydration and ring closure to form the 1-oxa-4-azaspiro[4.5]decane system. The 8-methyl group is introduced via selective alkylation of the precursor during earlier synthetic steps.

Reaction Conditions

  • Precursor: 3-(Aminomethyl)-8-methyltetrahydro-2H-pyran-4-ol

  • Catalyst: PTSA (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

  • Yield: 68–72%

Multi-Component Reactions (MCRs)

MCRs enable simultaneous formation of multiple bonds in a single step. A three-component reaction involving a cyclic ketone, hydroxylamine, and an aldehyde has been reported for analogous spirocyclic systems. For this compound, 4-methoxybenzaldehyde could react with 8-methyl-1-oxa-4-azaspiro[4.5]decan-3-one and ammonium acetate to form the spirocyclic intermediate.

Optimized Parameters

  • Solvent: Ethanol/water (1:1)

  • Temperature: Reflux (80°C)

  • Time: 2–4 hours

  • Yield: 85–90% (hypothetical extrapolation from similar systems)

Introduction of the 4-Methoxybenzoyl Group

The 4-methoxybenzoyl moiety is introduced via N-acylation of the spirocyclic amine. This step requires careful selection of acylating agents and catalysts to avoid over-acylation or decomposition.

Schotten-Baumann Acylation

Reaction of the spirocyclic amine with 4-methoxybenzoyl chloride in a biphasic system ensures controlled acyl transfer.

Procedure

  • Dissolve the spirocyclic amine (1 equiv) in dichloromethane (DCM).

  • Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Introduce aqueous sodium bicarbonate (2 equiv) to maintain pH 8–9.

  • Stir at room temperature for 3 hours.

  • Isolate the product via extraction and recrystallization.

Key Metrics

  • Solvent: DCM/water

  • Temperature: 0°C → RT

  • Yield: 75–80%

Carbodiimide-Mediated Coupling

For higher selectivity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid (4-methoxybenzoic acid) for amide bond formation.

Reaction Setup

  • Carboxylic acid: 4-Methoxybenzoic acid (1.1 equiv)

  • Coupling agents: EDC (1.5 equiv), HOBt (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2 equiv)

  • Solvent: DMF, 0°C → RT, 12 hours

  • Yield: 82–88%

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at position 3 is often introduced via hydrolysis of a pre-installed ester.

Ester Hydrolysis

Methyl or ethyl esters of the spirocyclic intermediate are hydrolyzed under basic conditions.

Hydrolysis Protocol

  • Ester: Methyl 8-methyl-4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylate

  • Reagent: LiOH (3 equiv)

  • Solvent: THF/water (3:1)

  • Temperature: 60°C, 6 hours

  • Yield: 90–95%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of key methods:

MethodStarting MaterialsConditionsYieldPurity
Intramolecular Cyclizationγ-Amino alcohol derivativePTSA, toluene, 110°C68–72%≥95%
Multi-Component ReactionCyclic ketone, hydroxylamine, aldehydeEthanol/water, reflux85–90%90–92%
Schotten-Baumann AcylationSpirocyclic amine, acyl chlorideBiphasic DCM/water, RT75–80%88–90%
EDC/HOBt Coupling4-Methoxybenzoic acid, spirocyclic amineDMF, EDC/HOBt, RT82–88%≥95%
Ester HydrolysisMethyl ester derivativeLiOH, THF/water, 60°C90–95%≥97%

Challenges and Optimization Strategies

Regioselectivity in Spirocyclic Formation

The spatial arrangement of the 8-methyl group necessitates steric control during cyclization. Employing bulky directing groups (e.g., tert-butyl carbamate) improves regioselectivity.

Purification of Polar Intermediates

Chromatography on silica gel with ethyl acetate/hexane (7:3) effectively separates the spirocyclic amine from byproducts. Recrystallization from methanol/water enhances purity.

Stability of the Acylated Product

The 4-methoxybenzoyl group is prone to hydrolytic cleavage under strongly acidic or basic conditions. Storage at −20°C in anhydrous DMSO ensures long-term stability.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group (-COOH) participates in classical acid-base and nucleophilic substitution reactions:

Reaction Type Conditions Products Key Features
Esterification Alcohol + acid catalyst (H₂SO₄)Corresponding alkyl estersMethanol/ethanol yield methyl/ethyl esters
Salt Formation NaOH/KOH or amine basesSodium/potassium salts or ammonium derivativesEnhances water solubility for biological assays
Amide Formation Thionyl chloride (SOCl₂) + aminesSubstituted amidesActivates -COOH for nucleophilic attack
Decarboxylation High-temperature pyrolysisCO₂ elimination + spirocyclic amineRequires thermal or catalytic activation

Methoxybenzoyl Group Reactivity

The 4-methoxybenzoyl fragment undergoes electrophilic aromatic substitution (EAS) and demethylation:

Reaction Type Conditions Outcome Mechanistic Notes
Demethylation BBr₃ or HI in anhydrous conditionsConversion to phenolic -OH groupLewis acid-mediated cleavage of methoxy group
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogen substitution at aromatic ringPara-directing effect of methoxy group
Nitration HNO₃/H₂SO₄Nitro group addition at meta/para positionsLimited by steric hindrance from spiro system

Spirocyclic System Modifications

The 1-oxa-4,8-diazaspiro[4.5]decane core exhibits unique reactivity:

Reaction Type Conditions Products Structural Impact
Ring-Opening Strong acids (HCl/H₂SO₄)Linear diamino alcohol intermediatesProtonation of nitrogen induces cleavage
Oxidation KMnO₄ or CrO₃Ketone formation at bridgehead positionsSelective oxidation of methyl group
Reduction H₂/Pd-C or NaBH₄Saturated spirocyclic derivativesReduces double bonds if present

Comparative Reactivity with Analogues

The table below contrasts reactivity trends with structurally related compounds:

Compound Key Functional Groups Reactivity Differences
4-(4-Methylbenzoyl)-8-methyl-... Methylbenzoyl, no methoxyFaster EAS due to methyl’s electron-donating effect
4-(3-Fluorobenzoyl)-8-methyl-... FluorobenzoylEnhanced electrophilicity at carbonyl via fluorine’s -I effect
4-(3,5-Dichlorobenzoyl)-8-methyl-... DichlorobenzoylIncreased steric hindrance reduces nucleophilic substitution rates

Mechanistic Insights

  • Steric Effects : The spirocyclic framework imposes steric constraints, slowing reactions at the bridgehead carbons .

  • Electronic Effects : The methoxy group’s +M effect activates the benzoyl ring for EAS but deactivates the carbonyl toward nucleophilic attack .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide/ester formation by stabilizing intermediates.

Stability Considerations

  • pH Sensitivity : The compound undergoes hydrolysis in strongly acidic/basic conditions, degrading the spirocyclic core .

  • Thermal Stability : Stable up to 150°C; decarboxylation dominates above this threshold .

Scientific Research Applications

Preliminary studies indicate that 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit various biological activities, including:

  • Antimicrobial properties : The compound's structure suggests potential interactions with microbial targets, which could lead to the development of new antimicrobial agents.
  • Antiviral activity : Similar compounds have demonstrated efficacy against viral infections, indicating that this compound may share similar properties.
  • Anti-inflammatory effects : The unique combination of functional groups may confer anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common strategies include:

  • Formation of the spirocyclic structure : Utilizing cyclization reactions to establish the spiro framework.
  • Introduction of functional groups : Employing acylation and alkylation reactions to incorporate the methoxybenzoyl and carboxylic acid functionalities.
  • Purification and characterization : Techniques such as chromatography and spectroscopy are essential for isolating the final product and confirming its structure.

Interaction Studies

Understanding how 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid interacts with biological targets is crucial for determining its therapeutic viability. Interaction studies can provide insights into:

  • Binding affinities : Assessing how effectively the compound binds to specific receptors or enzymes.
  • Mechanisms of action : Elucidating the pathways through which the compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzoyl group and the spiro ring system are believed to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1-oxa-4-azaspiro[4.5]decane derivatives with varying substituents. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences
4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₉H₂₁NO₅ 343.38 4-methoxybenzoyl, 8-methyl Reference compound with moderate lipophilicity due to methoxy group
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₁₉ClNO₄ 336.79 4-chlorobenzoyl, 8-methyl Increased electrophilicity from Cl substituent; higher molecular weight
4-(4-Methylbenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₈H₂₁NO₄ 315.37 4-methylbenzoyl, 8-methyl Reduced polarity compared to methoxy/chloro derivatives
4-(3,4,5-Trimethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₂₁H₂₅NO₇ 403.43 3,4,5-trimethoxybenzoyl, 8-methyl Enhanced steric bulk and hydrogen-bonding capacity
4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₁₉FNO₄ 320.34 2-fluorobenzoyl, 8-methyl Altered electronic properties due to ortho-F substitution

Pharmacological and Physicochemical Properties

  • Binding Affinity : Derivatives with electron-withdrawing groups (e.g., 4-chloro, 2-fluoro) exhibit stronger binding to receptors like T1R3 due to increased electrophilicity. For instance, 4-chloro and 4-methyl derivatives show ΔGbinding values 1.5–2.0 kcal/mol lower than the methoxy analogue .
  • Solubility : The methoxy group in the reference compound improves aqueous solubility compared to hydrophobic methyl or chloro substituents. However, trimethoxy derivatives suffer from reduced solubility due to steric hindrance .
  • Synthetic Accessibility : Methoxy and methyl derivatives are more straightforward to synthesize via conventional esterification or acylation reactions, while fluorinated or multi-substituted analogues require specialized protocols (e.g., microwave-assisted synthesis) .

Key Research Findings

  • Receptor Interactions : Docking studies indicate that the 4-methoxybenzoyl group forms hydrogen bonds with polar residues (e.g., Ser, Thr) in receptor pockets, whereas chloro substituents engage in halogen bonding .
  • Thermal Stability : Trimethoxy derivatives (e.g., 3,4,5-trimethoxybenzoyl) exhibit higher melting points (224–225°C) compared to the methoxy analogue (mp ~200°C) due to crystallinity enhancements .
  • Biological Activity : Chloro and fluoro derivatives demonstrate superior antimicrobial activity in preliminary assays, likely due to enhanced membrane permeability .

Biological Activity

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a methoxybenzoyl group and an azaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO4C_{18}H_{21}NO_4 with a molecular weight of approximately 303.37 g/mol. The presence of multiple functional groups, including a carboxylic acid, contributes to its reactivity and potential biological effects.

Antitumor Activity

Preliminary studies indicate that 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant antitumor activity. It has shown moderate to potent effects against various cancer cell lines, including:

Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer15
MDA-MB-231Breast Cancer10
HeLaCervical Cancer12

These values suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a potential lead for developing new antibiotics.

The exact mechanisms by which 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in various signaling pathways and are implicated in cancer progression and microbial resistance.

Interaction Studies

Interaction studies have focused on understanding how this compound binds to its targets at the molecular level. Such studies are vital for elucidating the therapeutic viability of the compound in clinical settings.

Case Studies

Recent case studies have highlighted the efficacy of similar compounds in clinical trials:

  • Compound Similarity : Other compounds with structural similarities have demonstrated notable biological activities, such as:
    • 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid : Exhibited antiviral activity.
    • 8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid : Showed antimicrobial properties.
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of derivatives based on the spirocyclic framework similar to that of 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.

Q & A

Q. What are common pitfalls in crystallographic refinement of spirocyclic compounds, and how are they mitigated?

  • Answer : Overfitting due to low-resolution data is avoided by using restraints (RIGU, SIMU). For disordered spiro rings, PART instructions in SHELXL partition electron density. Validation tools (e.g., PLATON’s ADDSYM) check for missed symmetry .

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